N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide
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Overview
Description
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide is an organic compound that belongs to the class of thiazolidines This compound is characterized by the presence of a thiazolidine ring, a carboxamide group, and a cyanophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide typically involves the reaction of 3-cyanophenyl isothiocyanate with an appropriate amine under controlled conditions. The reaction is carried out in a solvent such as dimethylbenzene, under nitrogen protection, and at mild temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential toxicity of some reagents involved.
Chemical Reactions Analysis
Types of Reactions
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
3-Cyanopyridine: Known for its antiproliferative activity.
2-Cyanoacetohydrazide: Used in the synthesis of heterocyclic compounds.
N-Arylmethylidene-2-cyanoacetohydrazides: Versatile intermediates for various heterocyclic systems.
Uniqueness
N-(3-Cyanophenyl)-1,3-thiazolidine-3-carboxamide stands out due to its unique thiazolidine ring structure combined with a cyanophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
918813-25-9 |
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Molecular Formula |
C11H11N3OS |
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N-(3-cyanophenyl)-1,3-thiazolidine-3-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c12-7-9-2-1-3-10(6-9)13-11(15)14-4-5-16-8-14/h1-3,6H,4-5,8H2,(H,13,15) |
InChI Key |
FMKJVZUAIRIJQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1C(=O)NC2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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